3-Methoxyestriol
Overview
Description
3-Methoxyestriol, also known as estriol 3-methyl ether, is a steroidal compound with the chemical formula C19H26O3. It is a derivative of estriol, one of the three main estrogens produced by the human body. This compound is characterized by the presence of a methoxy group at the third position of the estriol molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxyestriol typically involves the methylation of estriol. One common method is the reaction of estriol with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 3-Methoxyestriol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Formation of 3-methoxy-16-ketoestriol.
Reduction: Formation of 3-methoxy-16-hydroxyestriol.
Substitution: Formation of 3-chloroestriol or 3-bromoestriol.
Scientific Research Applications
3-Methoxyestriol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various steroidal derivatives.
Biology: Studied for its role in estrogenic activity and its effects on cellular processes.
Medicine: Investigated for potential therapeutic applications, including hormone replacement therapy and cancer treatment.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 3-Methoxyestriol involves its interaction with estrogen receptors. It binds to these receptors, modulating the transcription of estrogen-responsive genes. This interaction influences various physiological processes, including cell proliferation, differentiation, and apoptosis. The compound’s effects are mediated through the activation of specific signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway .
Comparison with Similar Compounds
Estriol: The parent compound of 3-Methoxyestriol, with similar estrogenic activity but lacking the methoxy group.
2-Methoxyestriol: Another methoxy derivative of estriol, differing in the position of the methoxy group.
Estradiol: A more potent estrogen with a different structure and higher affinity for estrogen receptors.
Uniqueness: this compound is unique due to its specific structural modification, which imparts distinct biological properties. The presence of the methoxy group at the third position enhances its stability and alters its interaction with estrogen receptors compared to other similar compounds .
Properties
IUPAC Name |
(8R,9S,13S,14S,16R,17R)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-16,17-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O3/c1-19-8-7-14-13-6-4-12(22-2)9-11(13)3-5-15(14)16(19)10-17(20)18(19)21/h4,6,9,14-18,20-21H,3,5,7-8,10H2,1-2H3/t14-,15-,16+,17-,18+,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHQGCIIQUZBJAE-QKDSSNGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)O)CCC4=C3C=CC(=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1474-53-9 | |
Record name | Estriol 3-methyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1474-53-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Estriol-3-methyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001474539 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1R,2R,3aS,3bR,9bS,11aS)-7-methoxy-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-1,2-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-Methoxyestriol interact with human placental estradiol 17 beta-dehydrogenase?
A1: this compound acts as an affinity label for human placental estradiol 17 beta-dehydrogenase (EC 1.1.1.62). Specifically, a derivative of this compound, this compound 16-(bromo[2-14C]acetate), irreversibly inactivates the enzyme by modifying specific histidine residues within the active site. [] This inactivation follows pseudo-first-order kinetics, indicating a specific interaction between the compound and the enzyme. [] The modified histidine residues are located within the catalytic region of the enzyme and are believed to be proximal to the D-ring of the steroid binding site. []
Q2: What is the significance of identifying the specific amino acids modified by this compound in human placental estradiol 17 beta-dehydrogenase?
A2: Identifying the specific histidine residues modified by this compound 16-(bromo[2-14C]acetate) provides crucial information about the enzyme's catalytic mechanism and the structural basis for substrate binding. [] This knowledge can be further utilized for:
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